3-(1,3-Thiazol-4-yl)benzonitrile
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Overview
Description
“3-(1,3-Thiazol-4-yl)benzonitrile” is a chemical compound with the molecular formula C10H6N2S . It is a derivative of thiazole, a five-membered heterocyclic compound that contains one sulfur and one nitrogen atom . Thiazoles and their derivatives have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a thiazole ring attached to a benzonitrile group . Thiazole is a planar, aromatic five-membered heterocycle containing one sulfur and one nitrogen atom . The aromaticity of thiazoles is characterized by significant pi-electron delocalization .Future Directions
Thiazoles and their derivatives, including “3-(1,3-Thiazol-4-yl)benzonitrile”, continue to be a subject of interest in various fields, particularly in medicinal chemistry due to their wide range of biological activities . Future research may focus on the synthesis of new thiazole derivatives, investigation of their biological activities, and their potential applications in drug design and discovery .
Mechanism of Action
Target of Action
3-(1,3-Thiazol-4-yl)benzonitrile is a derivative of thiazole, a heterocyclic compound that has been found to have diverse biological activities . Thiazoles are known to interact with various targets, including topoisomerase II , and have been used in the development of antimicrobial, antiretroviral, antifungal, anticancer, and other types of drugs .
Mode of Action
It is known that thiazole derivatives can bind to dna and interact with topoisomerase ii , which is an enzyme that controls the overwinding or underwinding of DNA. This interaction can result in DNA double-strand breaks, leading to cell cycle arrest and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways. For instance, they can activate or inhibit enzymes, stimulate or block receptors, and even alter the expression of certain genes
Result of Action
The result of this compound’s action can vary depending on the specific target and pathway it affects. For example, if it interacts with topoisomerase II and causes DNA double-strand breaks, this could lead to cell cycle arrest and cell death . If it affects other targets or pathways, the results could be different.
Biochemical Analysis
Biochemical Properties
Thiazoles, including 3-(1,3-Thiazol-4-yl)benzonitrile, have been found to interact with a variety of enzymes, proteins, and other biomolecules . The thiazole ring is highly reactive due to an acidic proton at C-2, making it a significant synthon for the production of a wide range of new chemical compounds .
Molecular Mechanism
Thiazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Thiazoles are known to interact with various enzymes and cofactors .
Properties
IUPAC Name |
3-(1,3-thiazol-4-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2S/c11-5-8-2-1-3-9(4-8)10-6-13-7-12-10/h1-4,6-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQVIAOTJPFHQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CSC=N2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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